molecular formula C8H7NO4S B565644 4-Mercaptomethyl Dipicolinic Acid CAS No. 1040401-18-0

4-Mercaptomethyl Dipicolinic Acid

Cat. No.: B565644
CAS No.: 1040401-18-0
M. Wt: 213.207
InChI Key: WSVZILXOOFJPGD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Mercaptomethyl Dipicolinic Acid involves several steps. One common method includes the reaction of mercaptoethanol with 2,4-dinitrophenol in an aqueous solution, followed by purification through recrystallization from hot water . Industrial production methods may vary, but they generally follow similar synthetic routes with adjustments for scale and efficiency.

Chemical Reactions Analysis

4-Mercaptomethyl Dipicolinic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

    Reduction: It can be reduced to form thiols or other sulfur-containing compounds.

    Substitution: The mercapto group can participate in substitution reactions, forming various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Mercaptomethyl Dipicolinic Acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action for 4-Mercaptomethyl Dipicolinic Acid involves its ability to bind metal ions with high affinity. This binding is facilitated by the mercapto and carboxyl groups, which coordinate with the metal ions to form stable complexes . These complexes can then interact with biological molecules or participate in catalytic reactions, depending on the application.

Comparison with Similar Compounds

4-Mercaptomethyl Dipicolinic Acid is unique due to its high affinity for lanthanide ions and its stability in various conditions. Similar compounds include:

Properties

IUPAC Name

4-(sulfanylmethyl)pyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-7(11)5-1-4(3-14)2-6(9-5)8(12)13/h1-2,14H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVZILXOOFJPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857963
Record name 4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040401-18-0
Record name 4-(Mercaptomethyl)-2,6-pyridinedicarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1040401-18-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Sulfanylmethyl)pyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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